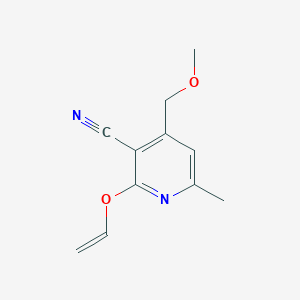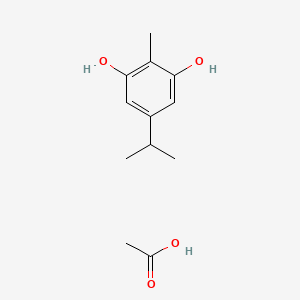
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is an organic compound that features a benzene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol typically involves the following steps:
Friedel-Crafts Alkylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the hydroxyl group. This involves treating the benzene ring with nitric acid and sulfuric acid to form a nitro compound, which is then reduced to an amine using hydrogen gas and a metal catalyst. The amine is subsequently converted to a hydroxyl group through diazotization and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzene rings.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the compound’s hydrophobic isopropyl and methyl groups can interact with lipid membranes, altering their properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Cresol: A benzene ring with a hydroxyl group and a methyl group.
Thymol: A benzene ring with a hydroxyl group, a methyl group, and an isopropyl group.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and isopropyl groups enhances its hydrophobicity and potential for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
Número CAS |
113105-43-4 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-6(2)8-4-9(11)7(3)10(12)5-8;1-2(3)4/h4-6,11-12H,1-3H3;1H3,(H,3,4) |
Clave InChI |
FDBZNWCMTFQRCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1O)C(C)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


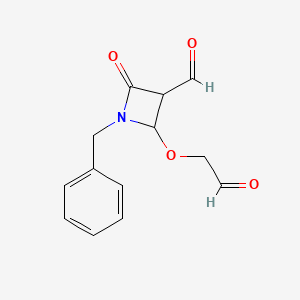
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
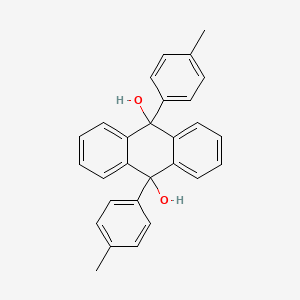
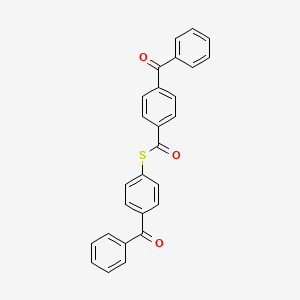
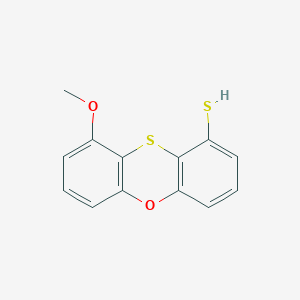
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
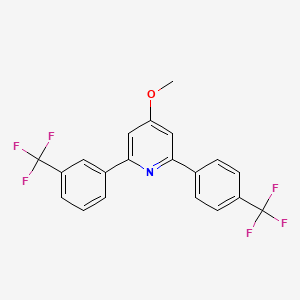
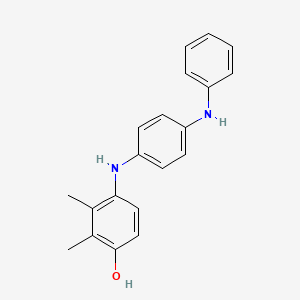

![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)

